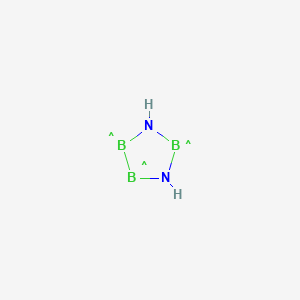
3-(Acryloylamino)phenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acryloylamino)phenyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an acryloyl group attached to an amino phenyl prop-2-enoate structure, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acryloylamino)phenyl prop-2-enoate typically involves the reaction of acryloyl chloride with 3-aminophenyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acryloylamino)phenyl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylamides or thioesters.
Applications De Recherche Scientifique
3-(Acryloylamino)phenyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties such as high thermal stability and mechanical strength.
Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 3-(Acryloylamino)phenyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group is highly reactive and can participate in radical polymerization reactions, leading to the formation of polymers with high molecular weight and unique properties. The compound can also interact with biological molecules through hydrogen bonding and hydrophobic interactions, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl acrylate
- Ethyl 2-cyano-3-phenylprop-2-enoate
- 3-(Methacryloylamino)phenyl prop-2-enoate
Uniqueness
3-(Acryloylamino)phenyl prop-2-enoate stands out due to its unique combination of an acryloyl group and an amino phenyl prop-2-enoate structure. This combination imparts the compound with high reactivity and versatility, making it suitable for a wide range of applications in polymer chemistry, pharmaceuticals, and materials science. Its ability to undergo various chemical reactions and form stable polymers with desirable properties further enhances its value in scientific research and industrial applications.
Propriétés
Numéro CAS |
35289-74-8 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
[3-(prop-2-enoylamino)phenyl] prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-3-11(14)13-9-6-5-7-10(8-9)16-12(15)4-2/h3-8H,1-2H2,(H,13,14) |
Clé InChI |
VQEYHSCBGVZTAN-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=CC(=CC=C1)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
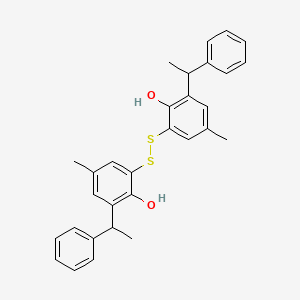
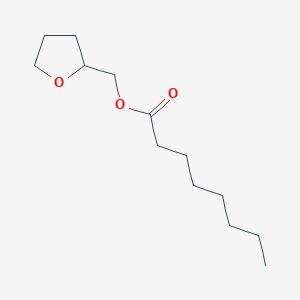
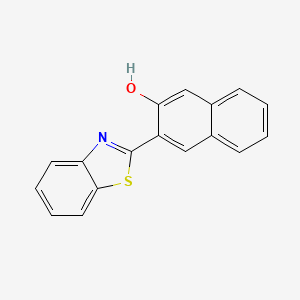

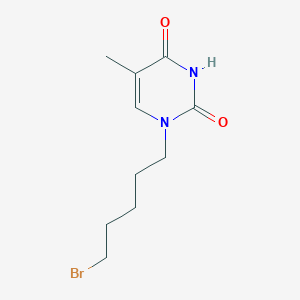
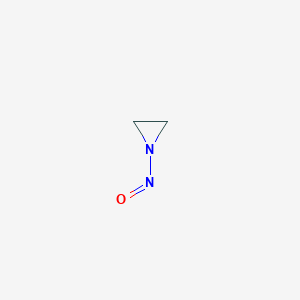
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
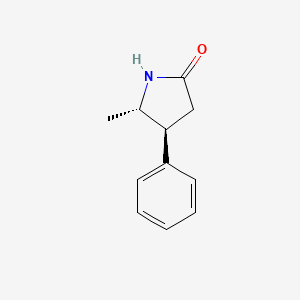

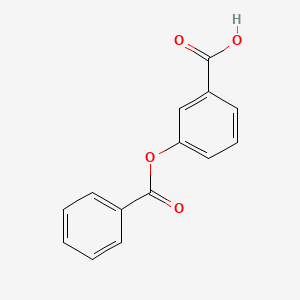
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
